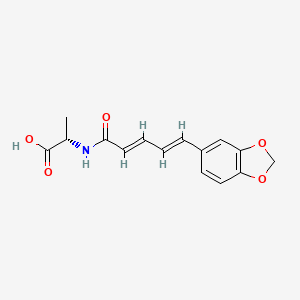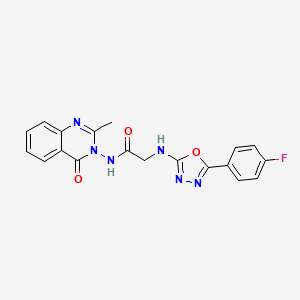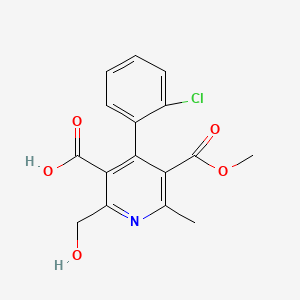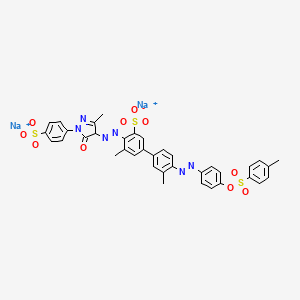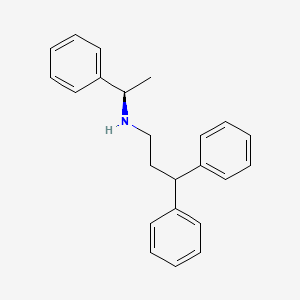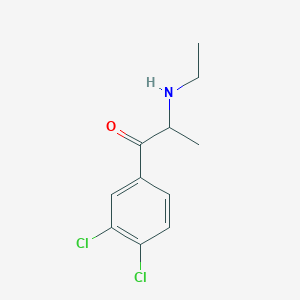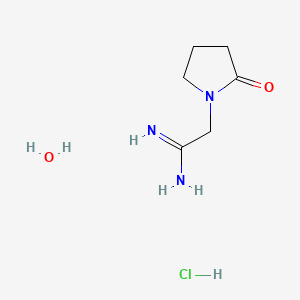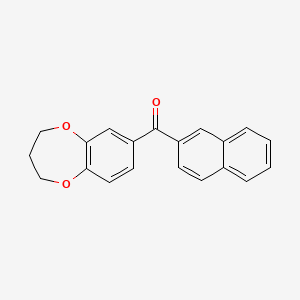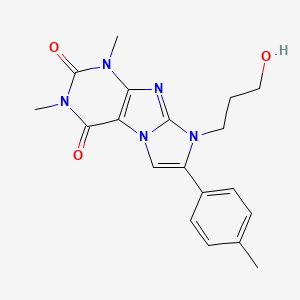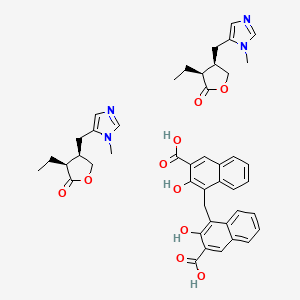
Pilocarpine pamoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pilocarpine pamoate is a compound derived from pilocarpine, a naturally occurring alkaloid extracted from the leaves of the Pilocarpus plants . Pilocarpine is a muscarinic acetylcholine agonist, which means it selectively works on muscarinic receptors . This compound is used in various medical applications, including the treatment of dry mouth and ophthalmic conditions such as glaucoma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pilocarpine pamoate involves the reaction of pilocarpine with pamoic acid. Pilocarpine itself is synthesized from Pilocarpus leaves through extraction and purification processes . The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the pamoate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of pilocarpine from Pilocarpus leaves, followed by its reaction with pamoic acid under controlled conditions to produce this compound . The final product is then purified and formulated for medical use.
Chemical Reactions Analysis
Types of Reactions
Pilocarpine pamoate undergoes various chemical reactions, including:
Oxidation: Pilocarpine can be oxidized to form pilocarpic acid.
Reduction: Reduction reactions can convert pilocarpine to its reduced forms.
Substitution: Pilocarpine can undergo substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include pilocarpic acid (from oxidation) and various substituted pilocarpine derivatives (from substitution reactions) .
Scientific Research Applications
Pilocarpine pamoate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and chemical research.
Biology: Studied for its effects on muscarinic receptors and its role in neurotransmission.
Medicine: Used to treat dry mouth, glaucoma, and other ophthalmic conditions.
Industry: Employed in the formulation of pharmaceuticals and therapeutic agents.
Mechanism of Action
Pilocarpine pamoate exerts its effects by acting as a muscarinic receptor agonist. It specifically targets the muscarinic receptor subtype M3 found on the iris sphincter muscle and ciliary muscle . Upon activation, the iris sphincter muscle contracts, resulting in pupil constriction (miosis). Pilocarpine also stimulates the secretion of various exocrine glands, such as sweat, lacrimal, and salivary glands .
Comparison with Similar Compounds
Similar Compounds
Pilocarpine hydrochloride: Another salt form of pilocarpine used in similar medical applications.
Salagen (pilocarpine): A brand name for pilocarpine used to treat dry mouth.
NeutraSal (saliva substitutes): Used for similar purposes but with different active ingredients.
Uniqueness
Pilocarpine pamoate is unique due to its specific formulation, which allows for targeted delivery and prolonged action compared to other forms of pilocarpine . Its ability to selectively activate muscarinic receptors makes it a valuable compound in medical treatments .
Properties
CAS No. |
63036-94-2 |
|---|---|
Molecular Formula |
C45H48N4O10 |
Molecular Weight |
804.9 g/mol |
IUPAC Name |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one |
InChI |
InChI=1S/C23H16O6.2C11H16N2O2/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*5,7-8,10H,3-4,6H2,1-2H3/t;2*8-,10-/m.00/s1 |
InChI Key |
ZCECPEINCZVBPT-IWXKTIJTSA-N |
Isomeric SMILES |
CC[C@H]1[C@H](COC1=O)CC2=CN=CN2C.CC[C@H]1[C@H](COC1=O)CC2=CN=CN2C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Canonical SMILES |
CCC1C(COC1=O)CC2=CN=CN2C.CCC1C(COC1=O)CC2=CN=CN2C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


